Furan, 2-(phenoxymethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4437-23-4 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(phenoxymethyl)furan |
InChI |
InChI=1S/C11H10O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-8H,9H2 |
InChI Key |
SMBUJBPSBSTIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CO2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Furan, 2 Phenoxymethyl Systems
Electrophilic Substitution Reactions on the Furan (B31954) Ring
The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on furan preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three possible contributing structures. chemicalbook.comquora.com The intermediate from attack at the C3 (β) position is less stable, having only two resonance structures. chemicalbook.com
For Furan, 2-(phenoxymethyl)-, the C2 position is already substituted. The phenoxymethyl (B101242) group is generally considered to be ortho-, para-directing in the context of electrophilic aromatic substitution on the phenyl ring, but its electronic effect on the furan ring is primarily activating. Therefore, electrophilic attack will be directed to the vacant C5 position, which is electronically equivalent to the C2 position.
Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically require harsh conditions for benzene, proceed under much milder conditions with furan. pearson.com However, the high reactivity and acid-sensitivity of the furan ring can also lead to polymerization or ring-opening, especially under strongly acidic conditions. youtube.com For instance, direct halogenation of furan can be vigorous and lead to polysubstitution and decomposition. pearson.comyoutube.com Therefore, milder reagents are often employed.
An example of electrophilic substitution on a related system involves the reaction of furan with 2-bromo-2-nitroethenylphosphonate, which can result in substitution at the C2-atom of the furan. researchgate.net This highlights the furan ring's capacity to react with carbon electrophiles under specific conditions.
Table 1: Regioselectivity in Electrophilic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate |
|---|---|---|
| C2 (or C5) | 3 | More Stable |
Nucleophilic Substitution Reactions Involving the Phenoxymethyl Linkage
The phenoxymethyl linkage consists of an ether bond connecting the furan ring to the phenyl ring. This C-O-C bond can be susceptible to cleavage through nucleophilic substitution reactions, although this typically requires harsh conditions or activation of the leaving group. The phenoxide ion is a relatively poor leaving group, making direct SN2 displacement challenging.
However, in derivatives of Furan, 2-(phenoxymethyl)-, the ether linkage can be cleaved. Nucleophilic substitution reactions on furanosyl acetals, for example, can proceed with high diastereoselectivity, influenced by neighboring groups at the C2 position. researchgate.net While not a direct analog, this demonstrates that substitution at the carbon adjacent to the furan oxygen is a known pathway.
Oxidative Transformations and Pathways
The furan nucleus is sensitive to oxidation. researchgate.net Oxidative degradation of furans can be a valuable synthetic tool, for instance, in the conversion of the furan ring into a carboxylic acid group using reagents like RuCl₃/NaIO₄ or ozone. researchgate.netosi.lv This transformation is applicable to a wide range of furan-containing compounds and tolerates many functional groups. osi.lv
Metabolically, molecules containing a furan ring can undergo P450-catalyzed oxidation. nih.gov This process often leads to the formation of reactive metabolites. The initial oxidation product is typically a highly reactive enedione or dialdehyde (B1249045), such as cis-2-butene-1,4-dial (BDA) from the parent furan. nih.gov These reactive species can readily alkylate cellular nucleophiles like proteins and DNA. nih.gov For Furan, 2-(phenoxymethyl)-, oxidation would be expected to proceed similarly, generating a reactive dialdehyde intermediate that could be a source of toxicity. nih.gov
The presence of substituents on the furan ring influences the reaction rate and can sometimes lead to different products. researchgate.net For example, some 2-substituted furan derivatives have been studied for their antioxidant properties, which are attributed to the furan ring's ability to participate in electron and hydrogen atom transfer to neutralize free radicals. researchgate.net
Table 2: Common Oxidants for Furan Ring Transformations
| Oxidizing Agent/System | Typical Product(s) | Reference |
|---|---|---|
| RuCl₃/NaIO₄ or O₃ | Carboxylic Acids | osi.lv |
| Cytochrome P450 | Enediones / Dialdehydes | nih.gov |
| N-Bromosuccinimide (NBS) | Triketones | researchgate.net |
| m-Chloroperbenzoic acid (m-CPBA) | Triketones | researchgate.net |
Reductive Transformations and Pathways
Reduction of the furan ring typically involves catalytic hydrogenation, which converts the aromatic furan into the saturated tetrahydrofuran (B95107) (THF) ring system. This transformation requires conditions that overcome the aromatic stabilization energy of the furan ring.
In derivatives, other functional groups can also be reduced. For example, if a derivative of Furan, 2-(phenoxymethyl)- contained a nitrile group, it could be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). libretexts.org Similarly, a carboxylic acid group could be reduced to an alcohol. The specific conditions would need to be chosen carefully to achieve selectivity if multiple reducible groups are present.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes, and the initial cycloaddition is often reversible. nih.gov These reactions typically require high temperatures or Lewis acid catalysis to proceed efficiently. nih.gov The cycloaddition of 2,5-bis(hydroxymethyl)furan, a related compound, with N-phenylmaleimide derivatives has been investigated to produce Diels-Alder adducts. nih.gov A recent study has also demonstrated a force-promoted double retro-[4+2][3+2] cycloaddition to release a furan molecule from a mechanophore. nih.gov
Furan derivatives also participate in 1,3-dipolar cycloaddition reactions, which are a powerful method for constructing five-membered heterocyclic rings. nih.gov For instance, 5-hydroxymethyl-furan-2-nitrileoxide, generated from the corresponding aldehyde, undergoes [3+2] cycloadditions with alkenes to yield 3-(2-furanyl)-4,5-dihydro-isoxazole systems. researchgate.net The regioselectivity of these reactions can often be rationalized using perturbational molecular orbital (PMO) theory. core.ac.uk
Rearrangement Reactions (e.g., Friedel-Crafts Rearrangement)
Rearrangement reactions involving the furan nucleus or its substituents are well-documented. For example, the oxidative rearrangement of furan-2-carboximidamides using (dicarboxyiodo)benzenes proceeds via a carbodiimide (B86325) intermediate to yield N¹-acyl-N¹-(2-furyl)ureas. rsc.org
In a different type of transformation, the base-catalyzed intramolecular Diels-Alder reaction of 2-diphenylphosphinyl-5-(propargyloxymethyl)furans involves a subsequent nucleophilic 1,2-rearrangement of the diphenylphosphinyl group. nycu.edu.tw While a direct Friedel-Crafts rearrangement involving the migration of the phenoxymethyl group is not commonly reported, intramolecular electrophilic substitution on the phenoxy ring, if activated, could potentially lead to cyclized products under acidic conditions.
Reactivity Profiles of Specific Functional Groups within Derivatives
The oxazole (B20620) ring is a five-membered heterocycle containing both oxygen and nitrogen. derpharmachemica.com It is considered weakly basic and its reactivity is influenced by the positions of the heteroatoms. derpharmachemica.comtandfonline.com
Electrophilic Substitution : The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-releasing groups. pharmaguideline.com When it does occur, the C4 position is the most reactive, followed by C5 and then C2. pharmaguideline.com
Nucleophilic Substitution : Nucleophilic substitution is uncommon but possible, especially for halogens substituted on the ring. The order of reactivity for displacement is C2 > C4 > C5. derpharmachemica.com
Alkylation and Acylation : The nitrogen at position 3 is the site of protonation, N-alkylation, and N-acylation. derpharmachemica.comtandfonline.com
Cycloaddition : The oxazole ring can act as a diene in Diels-Alder reactions, similar to furan, which can be facilitated by electron-donating substituents. pharmaguideline.com
Oxidation : The ring can be opened by oxidizing agents like potassium permanganate (B83412) or chromic acid. pharmaguideline.com
The carbonitrile (or cyano) group (-C≡N) is a versatile functional group. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org
Reduction : Nitriles can be reduced to primary amines using strong reducing agents like LiAlH₄. libretexts.org
Hydrolysis : Under acidic or basic conditions, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. libretexts.org For example, 5-(hydroxymethyl)furan-2-carbonitrile (B1334993) can be synthesized from the corresponding aldehyde oxime. nih.gov
Reaction with Organometallics : Grignard reagents and other organometallic compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones. libretexts.org
The carboxylic acid group (-COOH) is a key functional group in organic chemistry. Its reactivity is centered on the acidic proton and the electrophilic carbonyl carbon.
Acidity : It readily donates its proton to bases to form a carboxylate salt.
Nucleophilic Acyl Substitution : Carboxylic acids can be converted into a variety of derivatives, including esters (with alcohols), amides (with amines), and acid chlorides (with thionyl chloride or oxalyl chloride). The reactivity of these derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides > carboxylates. libretexts.org
Reduction : Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like LiAlH₄.
Table 3: Summary of Functional Group Reactivity in Derivatives
| Functional Group | Key Reactions | Reagents/Conditions |
|---|---|---|
| Oxazole | N-Alkylation | Alkyl halides |
| Electrophilic Substitution (at C4) | Requires activating groups | |
| Diels-Alder Cycloaddition | Dienophiles | |
| Carbonitrile | Reduction to Amine | LiAlH₄ |
| Hydrolysis to Carboxylic Acid | H₃O⁺ or OH⁻, heat | |
| Ketone Synthesis | Grignard Reagent, then H₃O⁺ | |
| Carboxylic Acid | Esterification (Fischer) | Alcohol, H⁺ catalyst |
| Amide Formation | Amine, coupling agent or heat |
Advanced Spectroscopic Characterization and Structural Elucidation of Furan, 2 Phenoxymethyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For "Furan, 2-(phenoxymethyl)-", both ¹H and ¹³C NMR are critical for unambiguous structural assignment.
In ¹H NMR analysis, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a complete picture of the proton framework. The predicted ¹H NMR spectrum of "Furan, 2-(phenoxymethyl)-" would exhibit distinct signals corresponding to the furan (B31954) ring, the phenoxy group, and the linking methylene (B1212753) bridge.
Furan Protons: The three protons on the 2-substituted furan ring are expected to appear in the aromatic/olefinic region. The proton at position 5 (H-5) is typically the most deshielded due to the adjacent oxygen atom. The protons at positions 3 and 4 (H-3 and H-4) would appear at slightly higher fields and would show coupling to each other and to H-5.
Methylene Protons: The two protons of the -O-CH₂- bridge are chemically equivalent and would appear as a sharp singlet. Their position would be downfield from typical aliphatic protons due to the deshielding effect of the two adjacent oxygen atoms.
Phenyl Protons: The five protons of the monosubstituted phenyl ring would appear in the aromatic region, typically between 7.0 and 7.4 ppm. The ortho-, meta-, and para-protons would likely overlap, potentially forming a complex multiplet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Furan H-5 | ~7.4 | Doublet of doublets (dd) | 1H |
| Furan H-3 | ~6.4 | Doublet of doublets (dd) | 1H |
| Furan H-4 | ~6.3 | Triplet (t) or dd | 1H |
| -O-CH₂- | ~5.1 | Singlet (s) | 2H |
| Phenyl H (ortho, meta, para) | 7.0 - 7.4 | Multiplet (m) | 5H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure of "Furan, 2-(phenoxymethyl)-", a total of nine distinct carbon signals are predicted, as the phenyl group has a plane of symmetry leading to equivalent ortho- and meta-carbons.
Furan Carbons: The four carbons of the furan ring would appear in the olefinic/aromatic region. The carbon atom at position 2 (C-2), being substituted and adjacent to oxygen, would be the most downfield, followed by the C-5 carbon.
Methylene Carbon: The single methylene carbon (-O-CH₂-) would appear in the aliphatic region but shifted downfield due to the attached oxygens.
Phenyl Carbons: The phenyl group would show four distinct signals: one for the ipso-carbon attached to the ether oxygen, one for the para-carbon, and two signals for the two pairs of equivalent ortho- and meta-carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C-ipso | ~158 |
| Furan C-2 | ~152 |
| Furan C-5 | ~143 |
| Phenyl C-ortho | ~115 |
| Phenyl C-meta | ~130 |
| Phenyl C-para | ~122 |
| Furan C-3 | ~111 |
| Furan C-4 | ~109 |
| -O-CH₂- | ~66 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For "Furan, 2-(phenoxymethyl)-" (C₁₁H₁₀O₂), the expected nominal molecular weight is 174 g/mol .
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) at m/z 174 would be formed. Subsequent fragmentation would likely proceed through the cleavage of the weakest bonds, primarily the ether linkages. Key predicted fragmentation pathways include:
Cleavage of the furfuryl-oxygen bond: This can lead to the formation of a furfuryl cation (m/z 81) and a phenoxy radical, or a phenoxy cation (m/z 93) and a furfuryl radical. The fragment at m/z 81 is typically a strong indicator of a furfuryl moiety.
Cleavage of the phenyl-oxygen bond: This would generate a phenyl cation (m/z 77) and a 2-(hydroxymethyl)furan radical, though this is generally less favored than cleavage at the benzylic-type position.
Formation of a tropylium (B1234903) ion: Rearrangement of the m/z 91 fragment, if formed from cleavage and rearrangement of the phenoxymethyl (B101242) moiety, could lead to the stable tropylium ion.
| Predicted m/z | Possible Fragment Ion Structure |
|---|---|
| 174 | [C₁₁H₁₀O₂]⁺˙ (Molecular Ion) |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of "Furan, 2-(phenoxymethyl)-" would be characterized by absorptions corresponding to its ether linkages and aromatic systems.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100 - 3000 | Aromatic and Furan C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching (-CH₂-) |
| 1600, 1500, 1450 | Aromatic C=C ring stretching |
| ~1250 | Asymmetric C-O-C stretching (Aryl-Alkyl Ether) |
| ~1050 | Symmetric C-O-C stretching (Aryl-Alkyl Ether) |
| 750, 690 | C-H out-of-plane bending (Monosubstituted Phenyl) |
Key expected features include C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and furan rings, and just below 3000 cm⁻¹ for the methylene group. The most diagnostic peaks would be the strong C-O-C stretching bands of the ether functional groups, typically appearing in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching bands would be visible around 1600-1450 cm⁻¹. Finally, strong C-H out-of-plane bending bands in the 770-690 cm⁻¹ region would confirm the monosubstituted pattern of the phenyl ring.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "Furan, 2-(phenoxymethyl)-" could be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. This would unambiguously establish the molecule's solid-state conformation, including the relative orientation of the furan and phenyl rings. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the material's bulk properties.
Based on available literature, a crystal structure for "Furan, 2-(phenoxymethyl)-" has not been reported in publicly accessible crystallographic databases.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC-MS, HPLC, TLC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of "Furan, 2-(phenoxymethyl)-".
High-Performance Liquid Chromatography (HPLC): Given its structure, "Furan, 2-(phenoxymethyl)-" is a compound of moderate polarity. Reverse-phase HPLC would be the most common method for its analysis. A typical system would employ a C18 stationary phase with a gradient mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the aromatic rings provide strong chromophores.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers higher resolution and faster analysis times compared to traditional HPLC. Coupling UPLC with a mass spectrometer provides a highly sensitive and selective analytical method. This hyphenated technique allows for the simultaneous separation of the compound from any impurities while confirming its molecular weight, making it a powerful tool for purity assessment and trace analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. For "Furan, 2-(phenoxymethyl)-", a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The separated spots can be visualized under UV light.
Computational Chemistry and Theoretical Modeling of Furan, 2 Phenoxymethyl Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Furan (B31954), 2-(phenoxymethyl)- derivatives at an electronic level. Density Functional Theory (DFT) is a widely used method for these investigations, often paired with basis sets like 6-311++G(d,p), to accurately model the electronic structure and predict molecular geometries.
These calculations provide critical data on the electronic landscape of the molecules. For example, the Molecular Electrostatic Potential (MEP) map can be generated to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with biological receptors or other reactants. Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity. researchgate.net
| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.56 eV |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For Furan, 2-(phenoxymethyl)- derivatives, which are explored for various biological activities, docking simulations are essential for elucidating their mechanism of action at the molecular level. nih.govnih.gov
These simulations place the Furan, 2-(phenoxymethyl)- derivative into the active site of a target protein (e.g., an enzyme or receptor) and calculate a scoring function to estimate the binding free energy. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. researchgate.net For instance, the phenoxy and furan rings can participate in hydrophobic and aromatic stacking interactions, while the ether oxygen and the furan oxygen can act as hydrogen bond acceptors. nih.gov This information is vital for structure-based drug design, allowing for modifications to the derivative's structure to improve binding and selectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov By simulating the motions of atoms and molecules, MD can verify the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding. psu.edu
For a Furan, 2-(phenoxymethyl)- derivative complexed with a protein, an MD simulation can track the root-mean-square deviation (RMSD) of the ligand and protein to confirm that the binding is stable. It also allows for a more detailed analysis of the interaction energies and the role of solvent molecules in the binding event. These simulations are computationally intensive but provide a more realistic representation of the physiological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For Furan, 2-(phenoxymethyl)- derivatives, QSAR models can predict the activity of untested or hypothetical compounds, thus prioritizing synthetic efforts. nih.gov
To build a QSAR model, a dataset of derivatives with known activities is required. Various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule. Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a predictive model. nih.gov Studies on furan-containing compounds have shown that electronic and steric parameters often play a significant role in determining their biological activity. researchgate.netnih.gov
Table 2: Example of Descriptors Used in QSAR Models for Furan Derivatives
| Descriptor Type | Example Descriptor | Role in Model |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and potential for steric hindrance. |
| Hydrophobic | LogP | Describes the partitioning between octanol (B41247) and water; important for membrane permeability. |
Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)
A detailed understanding of the forces that stabilize a ligand in a protein's binding pocket is crucial for drug design. Non-Covalent Interactions (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions. nih.govnih.gov
This analysis generates 3D plots where different types of interactions are represented by colored surfaces. For Furan, 2-(phenoxymethyl)- derivatives, NCI plots can highlight the specific atoms involved in stabilizing interactions within the protein's active site. researchgate.net This method provides a more nuanced view than standard docking interaction maps, distinguishing between strong attractive, weak, and repulsive interactions, which can guide the fine-tuning of the molecular structure to optimize binding affinity. researchgate.netfrontiersin.org
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The energy and symmetry of these orbitals are key to predicting the feasibility and outcome of chemical reactions, such as cycloadditions. slideshare.netresearchgate.net
For Furan, 2-(phenoxymethyl)-, FMO analysis is used to predict its reactivity. The HOMO-LUMO energy gap is a direct indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netlibretexts.org The spatial distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic or nucleophilic attack. This theoretical framework is particularly useful for understanding the reactivity of the furan ring, which can participate in various reactions, including Diels-Alder cycloadditions. mdpi.com
Research Applications in Organic Synthesis, Materials Science, and Mechanistic Biological Inquiry
Role as Versatile Building Blocks in Complex Organic Synthesis
Furan (B31954) and its derivatives are highly valued in organic synthesis due to their unique reactivity and accessibility. acs.org They serve as foundational synthons for a wide array of structurally diverse and complex molecules, including biologically active natural products and novel compounds for drug discovery. acs.orgclockss.org The furan ring's ability to undergo dearomatization reactions under relatively mild conditions makes it particularly versatile compared to other aromatic heterocycles like pyrrole (B145914) and thiophene (B33073). acs.org
This reactivity allows furan derivatives to act as precursors to various important substructures. acs.org For instance, synthetic strategies have been developed to create furyl- and benzofuryl-containing building blocks from accessible substrates, which can then be used to synthesize more complex hetaryl-substituted heterocycles. semanticscholar.org The versatility of furan compounds is further demonstrated in multicomponent reactions, where they can be assembled with other reactants in a single step to produce polysubstituted heterocyclic structures. clockss.org
Applications in Catalysis Research
Furan derivatives are central to catalysis research, both as products of catalytic conversion of biomass and as substrates for creating valuable chemicals. nih.govlidsen.com A significant area of focus is the catalytic upgrading of biomass-derived furans. nih.gov For example, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform molecule derived from the dehydration of carbohydrates, can be catalytically converted to other important furan derivatives. lidsen.comlidsen.com
Various catalytic systems are employed for these transformations, including:
Non-noble metal catalysts: Metals like Fe, Co, Ni, or Cu are explored as cost-effective alternatives to noble metals for biomass valorization. nih.gov Iron-containing catalysts, for instance, have been used in the hydrodeoxygenation of furfural (B47365) to 2-methylfuran. mdpi.com
Zeolites: These crystalline aluminosilicates possess Brønsted acidity and ordered micropores, making them effective for converting biomass substrates into platform molecules. nih.govresearchgate.net
Polyoxometalates (POMs): These metal-oxo clusters have adjustable acidity and reducibility, rendering them useful in heterogeneous catalysis for upgrading furan derivatives. nih.gov
Research has also focused on developing novel heterogeneous catalysts, such as nano metal oxide frameworks, for the synthesis of furan derivatives like HMF and 2,5-diformylfuran (DFF) from glucose. lidsen.comlidsen.com
Development of Materials (e.g., Precursors for Polymers and Coatings)
Furan-based compounds are increasingly investigated as precursors for sustainable materials. Their origin from renewable biomass makes them attractive alternatives to fossil fuel-based monomers. nih.gov 2,5-Bis(hydroxymethyl)furan (BHMF), a symmetric derivative, is a notable monomer for synthesizing biomass-based polyesters and polyurethanes. nih.gov Similarly, 2,5-diformylfuran (DFF), which can be synthesized from HMF, is a precursor for furan-based biopolymers and furan-urea resins. lidsen.comlidsen.com The potential of furans and benzofurans in photovoltaics and optoelectronics is also being actively evaluated, highlighting their importance in the development of advanced organic materials. semanticscholar.org
Mechanistic Studies in Drug Discovery Research
Derivatives of Furan, 2-(phenoxymethyl)- have been instrumental in mechanistic studies aimed at understanding and modulating specific biological targets.
Aromatic aldehydes, including derivatives of Furan, 2-(phenoxymethyl)-, have been a key area of interest for developing treatments for sickle cell disease (SCD). nih.govnih.gov The therapeutic strategy involves increasing the oxygen affinity of hemoglobin (Hb), which stabilizes its oxygenated state and prevents the polymerization of sickle hemoglobin (HbS) that causes red blood cell sickling. nih.govnih.gov
The compound 5-(phenoxymethyl)furan-2-carbaldehyde (B2358396) (5-PMFC), a close derivative, has been studied for its anti-sickling properties. nih.govnih.gov Unlike some aldehydes that form interactions with αVal1 nitrogen of hemoglobin, certain modified furan compounds have been shown to covalently interact with βCys93. nih.gov This interaction destabilizes the low-oxygen-affinity T-state of hemoglobin, shifting the equilibrium towards the high-affinity R-state, thereby increasing oxygen affinity and inhibiting sickling. nih.govnih.gov Some of these compounds also appear to directly destabilize the HbS polymer, suggesting a dual mechanism of action. nih.govnih.govresearchgate.net
| Compound | Concentration (mM) | Increase in Hb Oxygen Affinity (%) |
|---|---|---|
| MMA-208 (a 5-PMFC derivative) | 2 | ~20% |
| MMA-207 | 2 | ~20% |
| MMA-206 | 2 | 28% |
| MMA-209 | 2 | 12% |
In the context of sickle cell disease, red blood cell dehydration is a critical factor in the sickling process. nih.govfrontiersin.org This dehydration is linked to the activation of a cationic leak current (Psickle). nih.govfrontiersin.org Research has investigated the hypothesis that Aquaporin-1 (AQP1) cation channels contribute to this current. nih.govnih.gov
Studies using Xenopus oocytes expressing human AQP1 channels have shown that 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC) is a potent inhibitor of the AQP1 ion conductance. nih.govfrontiersin.orgnih.gov Notably, this inhibition occurs without affecting the channel's primary function of water transport. nih.govfrontiersin.org The effectiveness of 5-PMFC and related furan compounds in blocking the AQP1 ion channel corresponds with their ability to protect red blood cells from sickling, suggesting that AQP1 ion channel inhibition is a key part of their anti-sickling mechanism. nih.govfrontiersin.org
| Compound | Effect on AQP1 Ion Conductance |
|---|---|
| 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC) | Most potent inhibitor; 98% block at 100 µM |
| VZHE006 | Significant inhibition |
| 5-(4-chlorophenoxymethyl)furan-2-carbaldehyde (5-CMFC) | Less effective; no significant inhibition observed |
| 5-(2-nitrophenoxymethyl)-furan-2-carbaldehyde (5-NMFC) | Less effective; no significant inhibition observed |
Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.govnih.gov Consequently, inhibiting XO is a primary therapeutic strategy for these conditions. frontiersin.orgmdpi.comresearchgate.net
While direct studies on "Furan, 2-(phenoxymethyl)-" are limited in this specific area, research into structurally related compounds provides valuable insights. A series of synthesized pyrimidin-5-one analogues, which incorporate the 2-(phenoxymethyl)furan moiety, have been identified as a new class of effective xanthine oxidase inhibitors. nih.gov Molecular docking studies of one of these derivatives revealed favorable interactions with the Molybdenum-Oxygen-Sulfur (MOS) complex, a key component of the xanthine oxidase active site. nih.gov Furthermore, other studies on 2-arylbenzo[b]furan derivatives have shown potent XO inhibitory activity, indicating that the furan and benzofuran (B130515) scaffolds are promising for designing new XO inhibitors. nih.govresearchgate.net
| Compound Class | Key Structural Moiety | Inhibitory Mechanism/Finding | Source |
|---|---|---|---|
| 7-methyl-5H- nih.govfrontiersin.orgnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives | 2-(phenoxymethyl)furan | Showed good inhibition against XO, with some analogues being more potent than allopurinol. Interacts with the MOS complex in the active site. | nih.gov |
| 2-arylbenzo[b]furan derivatives | 2-arylbenzo[b]furan | Potent XO inhibitory activities with IC50 values comparable to allopurinol. Exhibits a mixed-type competitive mechanism. | nih.govresearchgate.net |
Exploration of Sirtuin 2 Inhibition Mechanisms
Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for a range of pathologies including cancer, neurodegenerative diseases, and infections. nih.govnih.gov The furan scaffold, a core component of Furan, 2-(phenoxymethyl)-, is featured in the design of various SIRT2 inhibitors. The exploration of these furan-containing molecules provides insight into the potential mechanisms by which compounds structured around this core may interact with the enzyme.
SIRT2 primarily functions as a protein deacylase, removing acetyl groups from lysine (B10760008) residues on target proteins, a process which is implicated in diverse biological functions. nih.gov The general mechanism of deacetylation involves the release of nicotinamide (B372718) from NAD+ and the formation of an intermediate from the nucleophilic addition of the acetyl oxygen to the ribose of nicotinamide. frontiersin.org Inhibitors are designed to interfere with this process.
While direct studies on Furan, 2-(phenoxymethyl)- as a SIRT2 inhibitor are not extensively documented in the reviewed literature, the structure-activity relationship (SAR) analyses of analogous furan-based compounds offer valuable mechanistic clues. For instance, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has been synthesized and evaluated for SIRT2 inhibitory activity. nih.gov Molecular docking analyses of these compounds suggest that they can fit effectively into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov This binding is a key aspect of their inhibitory action. The furan ring itself, due to its electron-rich and aromatic nature, can participate in crucial electronic interactions with the amino acid residues within the enzyme's binding site. ijabbr.com
One potent compound from this series, compound 25 (4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid), demonstrated significantly greater potency than the known inhibitor AGK2. nih.gov The success of such derivatives underscores the utility of the furan core in positioning key functional groups for optimal interaction with the SIRT2 target.
| Compound | Description | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|---|
| Compound 25 | A (5-phenylfuran-2-yl)methanamine derivative | 2.47 | AGK2 | 17.75 |
General Utility as Bioactive Scaffolds for Chemical Biology Probes
The furan ring system, the central motif in Furan, 2-(phenoxymethyl)-, is a well-established and valuable scaffold for the development of bioactive compounds and chemical biology probes. ijabbr.comijabbr.com Its utility stems from a combination of inherent chemical properties that facilitate favorable interactions with biological macromolecules.
Key properties of the furan scaffold include:
Electron-Rich Nature : The furan ring possesses an electron-rich character that enables it to engage in a variety of electronic interactions with biological targets, such as enzymes and receptors. ijabbr.com This can lead to strong binding affinities.
Aromaticity : The aromatic nature of the furan ring confers stability to the molecules in which it is incorporated, potentially enhancing their metabolic stability and bioavailability. ijabbr.com
Functional Group Versatility : The furan core can be readily modified with a wide array of functional groups. ijabbr.com This allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacodynamic properties. ijabbr.com
These characteristics have led to the incorporation of the furan nucleus into a vast number of synthetic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects. ijabbr.comijabbr.com The 2-(phenoxymethyl) substituent on the furan core adds another layer of versatility, providing an ether linkage and a second aromatic ring. This extension offers additional points for interaction with biological targets and presents further opportunities for chemical derivatization to fine-tune activity and probe biological systems. The 2-furylquinoline-4-carbonyl substructure, for example, is present in numerous high-throughput screening library members. nih.gov
| Property | Description | Significance in Chemical Biology |
|---|---|---|
| Electron-Rich System | The ring has high electron density due to the oxygen heteroatom. | Facilitates strong binding to biological targets through electronic interactions. ijabbr.com |
| Aromaticity | The cyclic, planar structure with delocalized pi-electrons confers aromatic character. | Provides molecular stability, potentially improving metabolic profile and bioavailability. ijabbr.com |
| Structural Rigidity | The ring structure provides a defined and relatively rigid backbone. | Helps in the specific orientation of appended functional groups for precise target interaction. |
| Derivatization Potential | The furan ring can be substituted at various positions. | Allows for the creation of diverse chemical libraries for screening and SAR studies. ijabbr.com |
Design and Development of Advanced Synthetic Methodologies Based on Phenoxymethyl (B101242) Furan Core
The synthesis of furan-containing molecules, including those based on the phenoxymethyl furan core, has been a subject of continuous development, moving from classical methods to more advanced, efficient, and selective catalytic strategies. The relative instability of the furan core to harsh conditions, such as strong acids or oxidants, necessitates the development of milder and more robust synthetic protocols. researchgate.net
One of the most fundamental methods for constructing the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org This method remains a cornerstone for preparing various furan derivatives.
However, modern organic synthesis demands more sophisticated approaches for the late-stage functionalization and elaboration of the furan core. A significant area of advancement is the catalytic C-H functionalization of the furan ring, which allows for the direct introduction of new substituents without pre-functionalized starting materials. researchgate.net Given the high sensitivity of many furan derivatives, developing catalytic systems that operate under mild conditions is crucial. researchgate.net Complexes of metals with N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in this regard due to their stable metal-ligand framework. researchgate.net For instance, Pd/NHC-catalyzed intramolecular C(3)-H arylation has been successfully used to synthesize furo[2,3-c]quinolinones from furan precursors. researchgate.net
Other advanced methodologies for creating substituted furans include:
Gold-Catalyzed Cyclizations : Gold catalysts have been employed for the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org
Iron-Catalyzed Tandem Reactions : Ferric chloride (FeCl₃) can catalyze a tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org
Oxidative Cycloisomerization : A combination of a hypervalent iodine(III) reagent and molecular iodine can be used for the mild, regioselective synthesis of 2-acyl furans from cis-enynols. organic-chemistry.org
These modern techniques represent a significant step forward, enabling the construction of complex molecules based on the furan core with greater efficiency and functional group tolerance, which is essential for synthesizing novel materials and bioactive substances. researchgate.net
| Methodology | Description | Key Features |
|---|---|---|
| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org | Classic, fundamental method for core furan ring formation. |
| Catalytic C-H Functionalization | Direct introduction of substituents onto the furan ring using catalysts like Pd/NHC. researchgate.net | Atom-economical, suitable for late-stage modification, often requires milder conditions. |
| Gold-Catalyzed Cycloisomerization | Conversion of acyclic precursors (e.g., allenones) into furans using a gold catalyst. organic-chemistry.org | Operates under very mild conditions, high efficiency. |
| Tandem Reactions | Multi-step reactions in a single pot, such as FeCl₃-catalyzed propargylation-cycloisomerization. organic-chemistry.org | Increases overall efficiency, leads to highly substituted, complex products. |
Future Research Directions and Emerging Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of Furan (B31954), 2-(phenoxymethyl)- and its derivatives. A key area of interest is the utilization of biomass-derived starting materials, aligning with the principles of green chemistry. google.com The furan core is a well-known platform chemical that can be derived from sugars, making it an attractive target for sustainable synthesis. google.com
Exploration in this area could include:
Catalytic Processes: Investigating novel catalysts, including heterogeneous catalysts and biocatalysts, to improve reaction yields and selectivity while minimizing waste. For instance, acid-catalyzed reactions of fructose (B13574) are a common route to furan derivatives. google.com
Renewable Feedstocks: Developing synthetic routes that start from readily available and renewable feedstocks, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), which are produced from lignocellulosic biomass.
| Sustainable Methodology | Potential Application to Furan, 2-(phenoxymethyl)- Synthesis | Key Advantages |
|---|---|---|
| Biocatalysis | Enzymatic etherification of a furan-based alcohol with a phenol (B47542) derivative. | High selectivity, mild reaction conditions, reduced byproducts. |
| Flow Chemistry | Continuous production using immobilized catalysts. | Improved safety, scalability, and process control. |
| Microwave-Assisted Synthesis | Accelerated reaction times for the ether linkage formation. | Rapid heating, increased reaction rates, and potentially higher yields. |
Deeper Mechanistic Understanding of Chemical Transformations
A more profound understanding of the reaction mechanisms involved in the synthesis and transformation of Furan, 2-(phenoxymethyl)- is crucial for optimizing existing protocols and designing new reactions. Future research could employ a combination of experimental and computational methods to elucidate reaction pathways, transition states, and the influence of various parameters on reaction outcomes.
Areas for investigation include:
Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, rate constants, and activation energies.
Isotopic Labeling: Utilizing isotopically labeled reactants to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction intermediates and transition states, offering insights that are often difficult to obtain through experiments alone.
Integration with Artificial Intelligence and Machine Learning for De Novo Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules. For Furan, 2-(phenoxymethyl)-, these technologies can be leveraged to design novel derivatives with enhanced properties for specific applications.
Future research in this domain could involve:
Generative Models: Using generative AI algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create virtual libraries of novel furan derivatives. These models can be trained on existing chemical data to learn the underlying rules of chemical structure and bonding.
Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activities, and synthetic accessibility of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental validation.
Active Learning: Implementing active learning protocols where the AI model iteratively suggests new compounds to test, learns from the experimental results, and refines its subsequent suggestions, accelerating the discovery process.
| AI/ML Approach | Application in Furan, 2-(phenoxymethyl)- Research | Potential Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | Generation of novel furan-based structures with desired properties. | Discovery of new lead compounds for various applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Prioritization of synthetic targets with high potential efficacy. |
| Retrosynthesis Prediction | Identification of plausible synthetic routes for novel derivatives. | Facilitation of the laboratory synthesis of AI-designed molecules. |
Development of High-Throughput Screening Techniques for Compound Discovery
High-throughput screening (HTS) is an essential tool in modern drug discovery and materials science, enabling the rapid testing of large numbers of compounds. The development of HTS assays tailored for furan derivatives could significantly accelerate the identification of new applications for Furan, 2-(phenoxymethyl)- and its analogues.
Emerging avenues in this area include:
Miniaturization and Automation: Adapting assays to microplate formats (e.g., 384- or 1536-well plates) and utilizing robotic systems for liquid handling and data acquisition to increase throughput and reduce costs.
Cell-Based Assays: Designing cell-based assays to evaluate the biological effects of furan derivatives in a more physiologically relevant context.
Label-Free Detection: Employing label-free detection technologies, such as surface plasmon resonance (SPR) or mass spectrometry, to avoid potential artifacts associated with fluorescent or radioactive labels.
The typical HTS workflow that could be applied to a library of Furan, 2-(phenoxymethyl)- derivatives involves several key steps, from initial assay development to hit validation.
Advanced Spectroscopic and Computational Techniques for Elucidating Complex Interactions
A deeper understanding of the intra- and intermolecular interactions of Furan, 2-(phenoxymethyl)- is fundamental to predicting its behavior in different environments and its affinity for biological targets or material interfaces. The application of advanced spectroscopic and computational methods will be instrumental in this endeavor.
Future research could utilize:
Multidimensional NMR Spectroscopy: Techniques such as NOESY and ROESY can provide detailed information about the three-dimensional structure and intermolecular interactions in solution.
Time-Resolved Spectroscopy: Probing the excited-state dynamics and photochemical behavior of the molecule, which could be relevant for applications in materials science or photochemistry.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of Furan, 2-(phenoxymethyl)- and its interactions with other molecules, such as solvents, polymers, or proteins, over time.
Quantum Chemistry: High-level quantum chemical calculations can be used to accurately predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. A theoretical spectroscopic study on furan and its simpler derivatives has demonstrated the utility of DFT for this purpose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
